(5S,6S)-5-methyl-6-phenylmorpholin-3-one
Overview
Description
(5S,6S)-5-methyl-6-phenylmorpholin-3-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its morpholine ring, which is substituted with a methyl group at the 5th position and a phenyl group at the 6th position. The stereochemistry of the compound is specified by the (5S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Scientific Research Applications
(5S,6S)-5-methyl-6-phenylmorpholin-3-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Mode of Action
Based on its chemical structure, it is plausible that it may interact with its targets in a manner similar to other compounds in its class . The compound’s interaction with its targets could lead to changes in cellular processes, but these effects are currently speculative and require further investigation.
Biochemical Pathways
It is possible that the compound could influence various metabolic or signaling pathways depending on its targets
Pharmacokinetics
Information about the compound’s bioavailability is also lacking
Result of Action
It is possible that the compound could have various effects depending on its specific targets and the cellular context
Action Environment
The action, efficacy, and stability of Fenmetramide, trans-(+/-) could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as diet and lifestyle . .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups are introduced through selective alkylation reactions. For instance, the methyl group can be introduced using methyl iodide in the presence of a base, while the phenyl group can be introduced using phenyl magnesium bromide (Grignard reagent) followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of the diol precursor.
Selective Alkylation:
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-methyl-6-phenylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Comparison with Similar Compounds
Similar Compounds
(5R,6R)-5-methyl-6-phenylmorpholin-3-one: The enantiomer of the compound with different stereochemistry.
(5S,6S)-5-ethyl-6-phenylmorpholin-3-one: A similar compound with an ethyl group instead of a methyl group.
(5S,6S)-5-methyl-6-(4-methylphenyl)morpholin-3-one: A derivative with a substituted phenyl group.
Uniqueness
(5S,6S)-5-methyl-6-phenylmorpholin-3-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both methyl and phenyl groups in the morpholine ring also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(5S,6S)-5-methyl-6-phenylmorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPHPADGSWWRM-GZMMTYOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5493-94-7 | |
Record name | Fenmetramide, trans-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FENMETRAMIDE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP04L9T248 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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